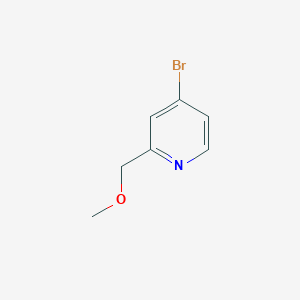
4-Bromo-2-(methoxymethyl)pyridine
Übersicht
Beschreibung
4-Bromo-2-(methoxymethyl)pyridine is a chemical compound with the empirical formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Bromo-2-(methoxymethyl)pyridine has been optimized to increase the overall yield from 3.6% to 29.4% . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . Both enantiomers of a potent inhibitor were synthesized using this optimized protocol .Molecular Structure Analysis
The InChI code for 4-Bromo-2-(methoxymethyl)pyridine is 1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 . The SMILES string is COC1=CC(Br)=CC=N1 .Chemical Reactions Analysis
4-Bromo-2-(methoxymethyl)pyridine serves as an important raw material and intermediate in organic synthesis . It is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-(methoxymethyl)pyridine is a liquid at room temperature . It has a boiling point of 227.3±25.0 C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Antibacterial Activity
Synthesis of Novel Derivatives for Antibacterial Activity The molecule 4-Bromo-2-(methoxymethyl)pyridine has been explored for the synthesis of novel derivatives with potential antibacterial properties. In a study, it was utilized to generate novel 4-pyrrolidin-3-cyanopyridine derivatives, which were subsequently tested for their antimicrobial activity against a range of aerobic and anaerobic bacteria. The study found that certain derivatives exhibited significant antimicrobial properties, indicating the potential of this molecule in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Applications in Catalysis and Synthesis
Development of Catalytic Systems for Regioselective Synthesis The molecule has been employed as a part of catalytic systems aimed at the regioselective synthesis of complex molecular structures. For example, a catalytic system involving bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) was developed for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes. The reaction mechanism involves a quaternary selenium intermediate, showcasing the molecule's role in facilitating complex chemical transformations (Verma et al., 2016).
Applications in Material Science and Photophysics
Synthesis and Analysis of Novel Pyridine Derivatives The molecule has been utilized in the synthesis of new pyridine-based derivatives with unique structural and photophysical properties. For instance, a study focused on synthesizing and characterizing pyridine derivatives to investigate their structural features through various spectroscopic methods and to explore their optical properties through absorption and fluorescence spectroscopy. This research highlights the molecule's relevance in material science and photophysics, potentially leading to applications in fields like optoelectronics and sensors (Cetina et al., 2010).
Applications in Organic Chemistry and Drug Synthesis
Enabling Complex Organic Syntheses The molecule serves as a critical intermediate in complex organic synthesis processes. For instance, it has been used in the synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are essential for the total synthesis of natural alkaloids like variolin B. This showcases its utility in enabling the synthesis of complex organic molecules with potential applications in drug development and other areas of chemistry (Baeza et al., 2010).
Safety And Hazards
The safety information for 4-Bromo-2-(methoxymethyl)pyridine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
4-bromo-2-(methoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORPPTKICHKCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methoxymethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)
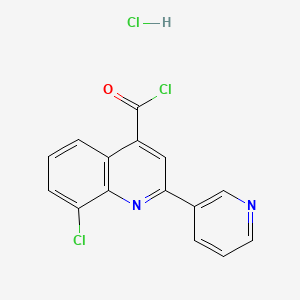
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
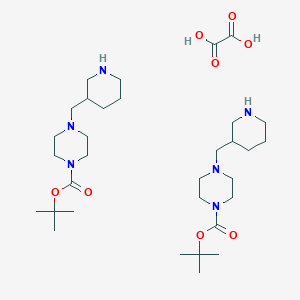
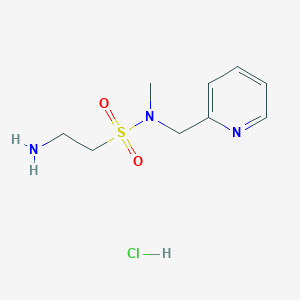
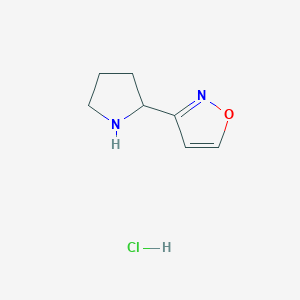
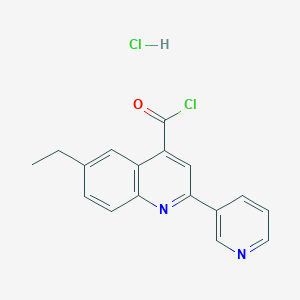
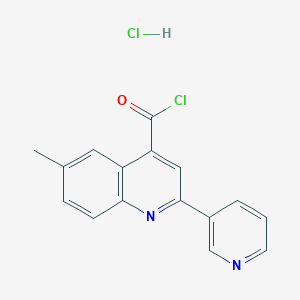
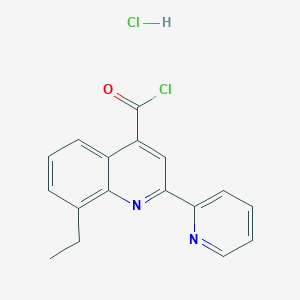
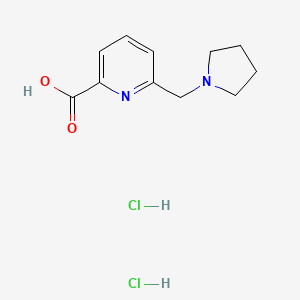
![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
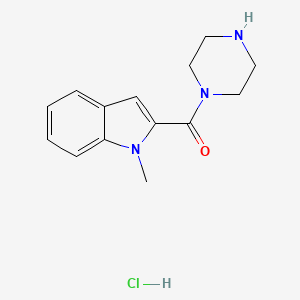
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1396796.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride](/img/structure/B1396799.png)